Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a methoxy-substituted benzamido group at position 2 and a methyl ester at position 5.
Properties
IUPAC Name |
methyl 2-[(2-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-13-6-4-3-5-11(13)15(20)19-17-18-12-8-7-10(16(21)23-2)9-14(12)24-17/h3-9H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIBXXGFCYKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural analogs and their substituents, which influence physicochemical properties and bioactivity:
Key Observations :
- Substituent Diversity: Position 2 modifications (e.g., amino, carboxamido, halogenated groups) significantly alter electronic properties and binding interactions. The 2-methoxybenzamido group in the target compound may enhance π-π stacking with biological targets compared to simpler amino or halogenated substituents.
- Position 6 Ester Groups : Methyl or ethyl esters improve solubility and serve as prodrug moieties, facilitating hydrolysis to active carboxylic acids .
Physicochemical and Spectroscopic Data
- NMR and HRMS : The target compound’s analogs, such as compound 15a (), exhibit characteristic ¹H NMR peaks for aromatic protons (δ 7.5–8.3 ppm) and carboxamido NH signals (δ 12.8–13.3 ppm) . HRMS data confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 643.8 for 15a) .
- Melting Points : Derivatives with bulky substituents (e.g., pyranylmethoxy in 15a) show higher melting points (>250°C) compared to simpler esters (126°C for compound 14) .
Biological Activity
Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Overview of the Compound
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of various functional groups enhances its reactivity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism can be summarized as follows:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity. This is crucial in applications targeting metabolic pathways in cancer cells or microbial growth.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, influencing cellular responses such as apoptosis in cancer cells or inflammatory responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, it has shown efficacy against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the low micromolar range, indicating potent anticancer activity.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | < 10 | Inhibition of cell wall synthesis |
| Anticancer | MCF-7, HCT-116 | 1.48 - 4.63 | Induction of apoptosis |
| Anti-inflammatory | Macrophage cell lines | > 50 | Modulation of cytokine release |
Case Study: Anticancer Efficacy
In a study focused on the anticancer effects of this compound, researchers observed that treatment led to significant apoptosis in MCF-7 cells. The study utilized flow cytometry to assess apoptotic cells and reported a notable increase in early apoptotic markers following treatment with concentrations as low as 5 µM.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate | Contains isopropoxy group | Antimicrobial and anticancer |
| Benzo[d]thiazole-6-carboxylic acid | Lacks methoxybenzamido group | Limited biological activity |
Q & A
Q. What are the standard synthetic routes for Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a benzothiazole precursor (e.g., methyl 2-aminobenzo[d]thiazole-6-carboxylate) with 2-methoxybenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane. Post-reaction purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : To confirm substituent positions and amide/ester functionality (e.g., δ ~3.8–4.0 ppm for methoxy groups, δ ~165–170 ppm for carbonyl carbons) .
- Mass spectrometry (HRMS) : For molecular ion verification and fragmentation patterns .
- IR spectroscopy : To identify characteristic bands (e.g., ~1700 cm⁻¹ for ester C=O, ~1650 cm⁻¹ for amide C=O) .
Q. What preliminary biological assays are suitable for evaluating its activity?
Similar benzothiazoles are screened for anticancer activity via MTT assays (e.g., against HeLa or MCF-7 cell lines) and antimicrobial activity using broth microdilution (MIC determination). Target-specific assays (e.g., DNA gyrase inhibition for antimicrobial activity) are also recommended .
Advanced Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require stringent drying to avoid hydrolysis .
- Catalyst use : Adding DMAP (4-dimethylaminopyridine) can accelerate amide coupling .
- Temperature control : Heating (80–100°C) under reflux enhances reaction rates but risks ester group degradation; monitor via TLC .
Q. What computational methods predict the compound’s electronic properties and reactivity?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models electron distribution, HOMO-LUMO gaps, and thermodynamic stability. Basis sets like 6-31G(d,p) are suitable for geometry optimization .
Q. How can crystallographic data resolve structural ambiguities in benzothiazole derivatives?
Single-crystal X-ray diffraction using programs like SHELXL or WinGX determines bond lengths, angles, and hydrogen-bonding networks. For example, the dihedral angle between the benzothiazole and methoxybenzamido moieties influences planarity and π-π stacking .
Q. How do substituent modifications impact biological efficacy?
Structure-activity relationship (SAR) studies reveal:
- Methoxy position : Para-substitution on the benzamido group enhances DNA gyrase inhibition compared to ortho .
- Ester vs. carboxylic acid : Methyl esters improve cell permeability but may require hydrolysis in vivo for activity .
- Thiazole ring substitution : Bromine at the 4-position (vs. methoxy) increases electrophilicity, altering target binding .
Q. How to address contradictory results in biological activity studies?
Discrepancies may arise from:
- Purity issues : Validate compound integrity via HPLC (≥95% purity) and elemental analysis .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use multiple cell lines .
- Solubility effects : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
Methodological Considerations
Q. What strategies mitigate low yields during amide bond formation?
- Coupling reagents : Use HATU or EDCI/HOBt for efficient activation .
- Moisture control : Employ Schlenk techniques or molecular sieves in anhydrous solvents .
- Workup optimization : Acid-base extraction (e.g., 1% citric acid) removes unreacted starting materials .
Q. How to analyze electronic effects of the methoxybenzamido group experimentally?
Q. What in silico tools assist in docking studies for target identification?
Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., Hsp90 or DNA gyrase) can predict binding modes. Validate with MD simulations (AMBER, GROMACS) to assess stability .
Data Contradiction Analysis
Q. Why might DFT predictions conflict with experimental reactivity data?
Q. How to reconcile divergent IC50 values across studies?
- Cell line variability : Test across panels (e.g., NCI-60) to identify context-dependent activity .
- Protein binding : Pre-incubate compounds with serum albumin to simulate in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
